3-Methoxycinnamaldehyde
CAS No.: 56578-36-0
Cat. No.: VC3830870
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56578-36-0 |
|---|---|
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | (E)-3-(3-methoxyphenyl)prop-2-enal |
| Standard InChI | InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+ |
| Standard InChI Key | XHYAQFCRAQUBTD-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C=CC=O |
| Canonical SMILES | COC1=CC=CC(=C1)C=CC=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-Methoxycinnamaldehyde (C₁₀H₁₀O₂) has a molecular weight of 162.19 g/mol and an IUPAC name of (2E)-3-(3-methoxyphenyl)prop-2-enal . The compound’s structure consists of a propenal backbone linked to a 3-methoxyphenyl group, with the double bond in the trans (E) configuration (Fig. 1).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₀O₂ | |
| Average mass | 162.19 g/mol | |
| Boiling point | 535.10 K (calc.) | |
| Melting point | 300.55 K (calc.) | |
| Vapor pressure (25°C) | 0.3155 Pa |
The methoxy group at the 3-position influences electronic distribution, affecting reactivity and intermolecular interactions .
Synthesis and Industrial Production
Aldol Condensation Methodology
A patented synthesis route involves aldol condensation between 3-methoxybenzaldehyde and acetaldehyde under basic conditions . Key steps include:
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Reagent preparation: Mixing 3-methoxybenzaldehyde with aqueous sodium hydroxide.
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Reaction: Adding acetaldehyde dropwise at 5–25°C for 12–24 hours.
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Purification: Crystallization from methanol yields >95% pure product .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 5–25°C |
| Time | 12–24 hours |
| Yield | 57–95% |
| Purity | ≥95% |
This method avoids hazardous catalysts, aligning with green chemistry principles .
Physicochemical and Thermodynamic Properties
Thermodynamic Stability
Calculations using the Joback method reveal critical thermodynamic parameters:
Table 3: Thermodynamic Data
| Property | Value Range | Conditions |
|---|---|---|
| Heat capacity (Cₚ,gas) | 282.74–346.28 J/mol·K | 535.10–753.45 K |
| Viscosity (η) | 0.0001937–0.0017915 Pa·s | 300.55–535.10 K |
These properties inform industrial handling, such as distillation and storage .
Spectroscopic Characterization
Vibrational and Electronic Spectra
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FT-IR: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C asymmetric stretch) .
-
NMR:
Mass spectrometry (EI) shows a base peak at m/z 162 (M⁺), with fragmentation patterns confirming the aldehyde and methoxy groups .
| Compound | IC₅₀ (NO inhibition) | Target Pathway |
|---|---|---|
| 3-Methoxycinnamaldehyde | Not reported | N/A |
| 4-Hydroxy-3-methoxy | 55 µM | PKCθ/NF-κB |
| o-Methoxy | 35 µM | MAP kinase |
These findings suggest that methoxy positioning critically influences bioactivity, warranting further study of the 3-methoxy variant.
| Parameter | Recommendation |
|---|---|
| Personal protective equipment | Gloves, goggles |
| Ventilation | Fume hood required |
| Storage | Cool, dry environment |
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